4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)17-8-12-19(13-9-17)27(25,26)22-18-10-6-16(7-11-18)20(24)23-14-4-5-15-23/h6-13,22H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUYPBUPVZPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of tert-butylbenzene to introduce the sulfonamide group. This is followed by the acylation of the resulting sulfonamide with 4-(pyrrolidine-1-carbonyl)phenyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides are known to be effective.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and pyrrolidine groups. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrrolidine derivatives, such as:
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylbenzyl bromide
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
What sets 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide, also known as a sulfonamide derivative, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a sulfonamide group , a tert-butyl moiety , and a pyrrolidine-1-carbonyl phenyl group . The unique combination of these functional groups is believed to contribute to its biological activity.
Chemical Structure
- Molecular Formula : C22H28N2O3S
- CAS Number : 1236438
Synthesis Methods
Several synthetic routes have been reported for the preparation of this compound:
- Direct Coupling : Reaction between tert-butylbenzene sulfonamide and pyrrolidine-1-carbonyl phenyl derivatives.
- Multi-step Synthesis : Involves intermediate formation through various chemical transformations including acylation and sulfonation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may inhibit tumor growth.
- CNS Activity : Research suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonamide group in enhancing efficacy against Staphylococcus aureus.
- Anticancer Research : In vitro studies indicated that the compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .
- CNS Activity Investigation : A recent study explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results suggested that these compounds could mitigate cell death through antioxidant mechanisms, making them candidates for further development in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters. For example, the tert-butyl and pyrrolidine moieties require sequential coupling under anhydrous conditions, with temperature modulation (e.g., 0–5°C for sulfonylation, 80–100°C for amide bond formation). Purification via column chromatography (hexane/EtOAc gradients) and recrystallization in ethanol improves purity. Yield enhancement is achieved by stoichiometric adjustments (e.g., 1.2 equivalents of pyrrolidine carbonyl chloride) and inert atmosphere use to prevent hydrolysis .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, particularly the tert-butyl singlet (δ 1.3 ppm) and sulfonamide NH proton (δ 8.2 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 443.18). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. What initial biological screening assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) using fluorescence-based or UV-Vis kinetic methods. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity. Receptor binding studies (e.g., GPCRs) employ radioligand displacement assays. Data normalization to positive controls (e.g., acetazolamide for carbonic anhydrase) ensures reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the inhibitory potency of this sulfonamide derivative?
- Methodological Answer : Systematic modifications include:
- Pyrrolidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity at the carbonyl.
- Sulfonamide linker optimization : Replace benzene with pyridine for π-π stacking or adjust tert-butyl steric bulk.
- Bioisosteric replacements : Substitute sulfonamide with phosphonamide to modulate solubility.
Computational docking (AutoDock Vina) predicts binding poses, followed by synthesis and IC₅₀ determination. Parallel assays across isoforms (e.g., CA-II vs. CA-IX) identify selectivity .
Q. What computational methods are suitable for predicting the binding interactions of this compound with potential biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor dynamics over 100-ns trajectories. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Free-energy perturbation (FEP) quantifies binding affinity changes upon substituent modification. Validate predictions with surface plasmon resonance (SPR) for kinetic binding parameters (kₐ, kₐ) .
Q. How should researchers address contradictory data in biological activity across different assay systems (e.g., enzymatic vs. cellular assays)?
- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Mitigation strategies:
- Dose-response normalization : Compare EC₅₀/IC₅₀ values across assays.
- Membrane permeability assessment : Use Caco-2 monolayers to evaluate cellular uptake discrepancies.
- Proteomic profiling : Identify unintended targets via affinity pull-downs coupled with LC-MS/MS.
Statistical meta-analysis (e.g., weighted Z-scores) reconciles data variability .
Q. What experimental approaches are effective in elucidating the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (HLM) and NADPH cofactor at 37°C. Sample aliquots at 0, 15, 30, and 60 min for LC-MS/MS analysis. Quantify parent compound depletion using a calibration curve. Identify metabolites via fragmentation patterns (MS/MS). Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) to reference compounds (e.g., verapamil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
